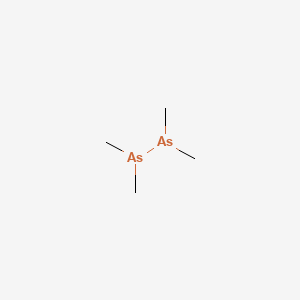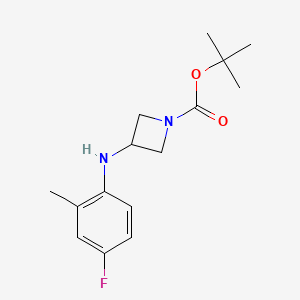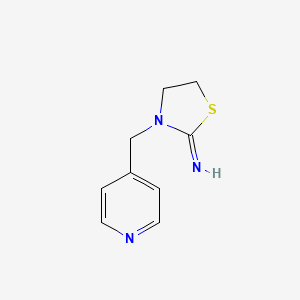
Cacodyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cacodyl is a chemical compound of arsenic. Arsenic is a chemical element that has the symbol As and atomic number 33. It is a poisonous metalloid that has many allotropic forms: yellow (molecular non-metallic) and several black and grey forms (metalloids) are a few that are seen. Three metalloidal forms of arsenic with different crystal structures are found free in nature (the minerals arsenopyrite and the much rarer arsenolamprite and pararsenolamprite), but it is more commonly found as a compound with other elements. (T3)
Properties
CAS No. |
471-35-2 |
|---|---|
Molecular Formula |
C4H12As2 |
Molecular Weight |
209.98 g/mol |
IUPAC Name |
dimethylarsanyl(dimethyl)arsane |
InChI |
InChI=1S/C4H12As2/c1-5(2)6(3)4/h1-4H3 |
InChI Key |
RSKPLCGMBWEANE-UHFFFAOYSA-N |
SMILES |
C[As](C)[As](C)C |
Canonical SMILES |
C[As](C)[As](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[4-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B8556816.png)
![Carbamic acid,(3-amino-3',4'-dichloro[1,1'-biphenyl]-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8556824.png)


![N,N-Dimethyl-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B8556840.png)




